molecular formula C21H17N3O4S B2379619 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 886913-23-1

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2379619
CAS No.: 886913-23-1
M. Wt: 407.44
InChI Key: VJNKVDIJZOJNBP-UHFFFAOYSA-N
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Description

“N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide” is a novel compound that has gained significant interest from the scientific community due to its unique properties and potential applications. It is associated with the class of organic compounds known as benzodioxoles .


Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C17H14ClN3O5S . It belongs to the class of organic compounds known as benzodioxoles .

Scientific Research Applications

Pharmacological Potential

Computational and Pharmacological Evaluation

A study highlighted the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, including derivatives similar to N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, showed varied binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).

Material Science Applications

Proton Exchange Membranes

In the field of material science, sulfonated polybenzothiazoles containing naphthalene derivatives have been synthesized for use as proton exchange membranes. These materials, related in structure to the target compound, exhibited excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities, making them suitable for applications in fuel cells (Wang et al., 2015).

Chemical Properties and Applications

Thermal and Electrical Properties

A series of aromatic copolyethers containing 1,3,4-oxadiazole rings and fluorene groups, which are structurally related to the compound of interest, was prepared. These materials demonstrated high thermal stability and showed potential for use in applications requiring materials with specific dielectric properties (Hamciuc et al., 2009).

Antiviral and Anticancer Research

Antiviral Activity

Research into the antiviral activity of 1,3,4-oxadiazole derivatives, including those structurally related to N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, demonstrated moderate to high antiviral activity against HIV-1, highlighting the potential of these compounds in antiviral therapy (El‐Sayed et al., 2009).

Anticancer Evaluation

Similarly, certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer potential, with some compounds found to be active against breast cancer cell lines. This suggests the possible utility of N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide in cancer research (Salahuddin et al., 2014).

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-29(26,27)17-11-9-15(10-12-17)20-23-24-21(28-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNKVDIJZOJNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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